Arylsulfatase Hydrolysis Resistance: Ortho vs. Para Isomer
2-Aminophenyl sulfate (ortho isomer) exhibits profound resistance to hydrolysis by both major classes of arylsulfatase enzymes compared to its para isomer counterpart. In a direct head-to-head comparison using purified arylsulfatase preparations from Helix pomatia, 2-aminophenol sulfate demonstrated less than 20% hydrolysis by arylsulfatase ASPC and complete resistance (no detectable hydrolysis) by arylsulfatase Hp-AS. In contrast, 4-aminophenol sulfate showed 5% hydrolysis by ASPC and 23.3% hydrolysis by Hp-AS under identical conditions [1]. This differential susceptibility was mechanistically established as early as 1956, when Boyland et al. demonstrated that o-aminoaryl sulfates with amino group pKa values ≥4.3 are universally resistant to arylsulfatase hydrolysis, while the corresponding para isomers with lower amino basicity are susceptible [2]. The practical implication is that enzymatic hydrolysis protocols employing Helix pomatia sulfatase (the most common preparative approach in metabolomics) will fail to deconjugate 2-aminophenyl sulfate, leading to systematic under-quantification if the ortho isomer is the target analyte.
| Evidence Dimension | Percent hydrolysis of aminophenyl sulfate isomers by arylsulfatase enzymes |
|---|---|
| Target Compound Data | 2-Aminophenyl sulfate: <20% hydrolysis by arylsulfatase ASPC; no hydrolysis (0%) by arylsulfatase Hp-AS |
| Comparator Or Baseline | 4-Aminophenyl sulfate: 5% hydrolysis by arylsulfatase ASPC; 23.3% hydrolysis by arylsulfatase Hp-AS |
| Quantified Difference | For ASPC: 2-AP-S (<20%) vs. 4-AP-S (5%) — both low but ortho ≤4-fold higher resistance implied by the '<20%' bound. For Hp-AS: 2-AP-S (0%) vs. 4-AP-S (23.3%) — absolute difference of 23.3 percentage points; ortho isomer completely resistant while para isomer partially hydrolyzed. |
| Conditions | Purified arylsulfatase preparations (ASPC and Hp-AS) from Helix pomatia; substrate hydrolysis measured in vitro; data extracted from Jain et al. (2021) J. Pharm. Biomed. Anal. 195:113818, as curated in BRENDA enzyme database. |
Why This Matters
Procurement of 2-aminophenyl sulfate as a distinct reference standard—rather than relying on 4-aminophenyl sulfate for method calibration—is essential for any analytical workflow that includes an enzymatic deconjugation step, because the ortho isomer quantifies differently in the most widely used sample preparation protocols.
- [1] Jain A, Correia MSP, Meistermann H, Vujasinovic M, Loehr JM, Globisch D. Comparison of two arylsulfatases for targeted mass spectrometric analysis of microbiota-derived metabolites. J Pharm Biomed Anal. 2021;195:113818. Data curated in BRENDA Enzyme Database, EC 3.1.6.1 literature summary, record 773647. Available at: https://enzyme-information.de/literature.php?e=3.1.6.1&r=773647 View Source
- [2] Boyland E, Manson D, Sims P, Williams DC. The biochemistry of aromatic amines. The resistance of some o-aminoaryl sulphates to hydrolysis by aryl sulphatases. Biochem J. 1956;62(1):68-71. doi:10.1042/bj0620068. PMID: 13293154. View Source
